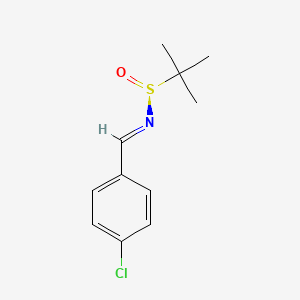
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide, also known as S-CBMPS, is a sulfinamide-containing compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a melting point of 117-118°C. S-CBMPS has been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential as an antimicrobial agent.
科学的研究の応用
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide has been studied for its potential applications in scientific research. It has been shown to modulate the activity of enzymes and receptors, such as the muscarinic acetylcholine receptor, the adenosine A2A receptor, and the serotonin 5-HT1A receptor. It has also been studied for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
作用機序
The mechanism of action of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is not yet fully understood. However, it is believed to interact with enzymes and receptors through a variety of mechanisms, including hydrogen bonding, van der Waals interactions, and hydrophobic interactions. It is also believed to interact with bacterial cell membranes, leading to a disruption in the membrane structure and a subsequent inhibition of bacterial growth.
Biochemical and Physiological Effects
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, leading to an increase or decrease in their activity. It has also been shown to have antimicrobial activity, leading to the inhibition of the growth of certain bacteria. Additionally, it has been shown to have an effect on the permeability of cell membranes, leading to a disruption in the membrane structure.
実験室実験の利点と制限
The use of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide in laboratory experiments has a number of advantages and limitations. One advantage is its high purity, as it can be synthesized with a high degree of purity. Additionally, its ability to modulate the activity of enzymes and receptors makes it a useful tool for studying these proteins. However, it is important to note that the mechanism of action of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is not yet fully understood, and further research is needed in order to fully understand its effects.
将来の方向性
The potential future directions for (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide are numerous. One potential direction is to further investigate its mechanism of action and its effects on enzymes and receptors. Additionally, further research could be conducted on its potential as an antimicrobial agent, as well as its ability to modulate the permeability of cell membranes. Finally, further research could be conducted on its potential applications in drug design and development.
合成法
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide can be synthesized via a two-step reaction. The first step involves the reaction of 4-chlorobenzaldehyde with 2-methylpropane-2-sulfinamide in the presence of an acid catalyst. This reaction yields a mixture of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide and its enantiomer, R-CBMPS. The second step involves the resolution of the mixture using a chiral stationary phase. The final product is a highly pure sample of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide.
特性
IUPAC Name |
(NE,S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAZHKMIBKHOJC-NRUITVPNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2458414.png)
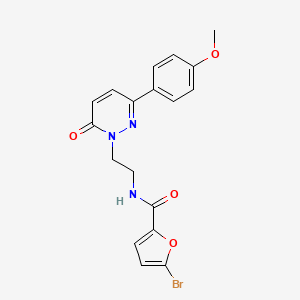
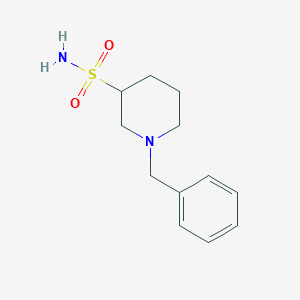
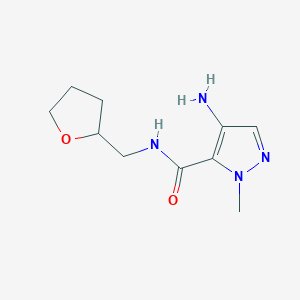
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2458419.png)
![6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2458420.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2458421.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)
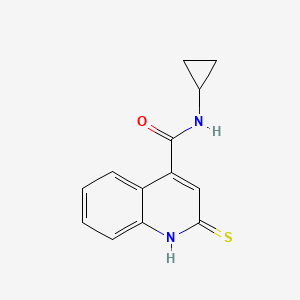
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
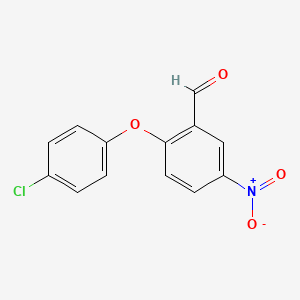
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
![2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2458435.png)